molecular formula C18H17NO2 B14734321 1-(6-Methoxyquinolin-2-yl)-1-phenylethanol CAS No. 6949-90-2

1-(6-Methoxyquinolin-2-yl)-1-phenylethanol

Cat. No.: B14734321
CAS No.: 6949-90-2
M. Wt: 279.3 g/mol
InChI Key: BBENASZCLZZBGB-UHFFFAOYSA-N
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Description

1-(6-Methoxyquinolin-2-yl)-1-phenylethanol is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound features a quinoline ring substituted with a methoxy group at the 6-position and a phenylethanol moiety at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxyquinolin-2-yl)-1-phenylethanol typically involves the reaction of 6-methoxyquinoline with phenylacetaldehyde under acidic or basic conditions. The reaction can be catalyzed by various reagents such as Lewis acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor and process parameters depends on the desired production scale and efficiency. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxyquinolin-2-yl)-1-phenylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as malaria and cancer.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 1-(6-Methoxyquinolin-2-yl)-1-phenylethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt the cell membrane of microorganisms, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Methoxyquinolin-2-yl)-1-phenylethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 6-position and phenylethanol moiety at the 1-position differentiate it from other quinoline derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications .

Properties

CAS No.

6949-90-2

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

1-(6-methoxyquinolin-2-yl)-1-phenylethanol

InChI

InChI=1S/C18H17NO2/c1-18(20,14-6-4-3-5-7-14)17-11-8-13-12-15(21-2)9-10-16(13)19-17/h3-12,20H,1-2H3

InChI Key

BBENASZCLZZBGB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C2=NC3=C(C=C2)C=C(C=C3)OC)O

Origin of Product

United States

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